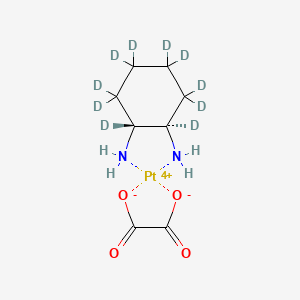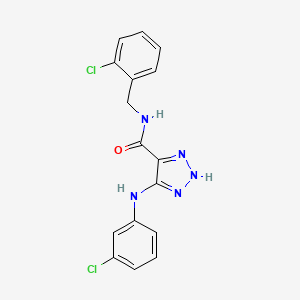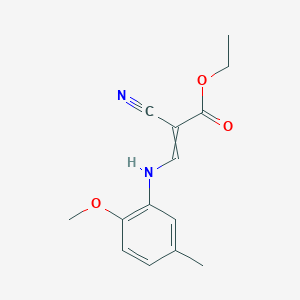![molecular formula C25H40O4 B14096527 Methyl 4-(12-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B14096527.png)
Methyl 4-(12-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Methyl 4-(12-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate involves several steps
-
Synthetic Routes and Reaction Conditions
- The initial step involves the formation of the cyclopenta[a]phenanthrene core through a series of cyclization reactions.
- Subsequent steps include the introduction of hydroxyl and methyl groups at specific positions using reagents such as methanesulfonic acid and phenylhydrazine hydrochloride .
- The final step involves the esterification of the pentanoate group using methanol under acidic conditions.
-
Industrial Production Methods
- Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity.
- Techniques such as chromatography and crystallization are employed to purify the final product.
Analyse Des Réactions Chimiques
Methyl 4-(12-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate undergoes various chemical reactions, including oxidation, reduction, and substitution.
-
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl and hydroxyl groups can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
-
Common Reagents and Conditions
- Oxidizing agents: Potassium permanganate, chromium trioxide.
- Reducing agents: Sodium borohydride, lithium aluminum hydride.
- Substitution reagents: Halogens, nucleophiles.
-
Major Products
- Oxidation products: Ketones, aldehydes.
- Reduction products: Alcohols.
- Substitution products: Halogenated compounds, nucleophile-substituted compounds.
Applications De Recherche Scientifique
Methyl 4-(12-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate has a wide range of scientific research applications:
-
Chemistry
- Used as a precursor in the synthesis of other complex organic molecules.
- Studied for its unique chemical properties and reactivity.
-
Biology
- Investigated for its potential role in biological processes and pathways.
- Used in studies related to steroid metabolism and function.
-
Medicine
- Explored for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
- Studied for its effects on various physiological processes.
-
Industry
- Used in the production of pharmaceuticals and other chemical products.
- Employed in the development of new materials and compounds.
Mécanisme D'action
The mechanism of action of Methyl 4-(12-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
- The compound interacts with steroid receptors in the body, influencing gene expression and cellular function.
- It may also interact with enzymes involved in steroid metabolism.
-
Pathways Involved
- The compound can modulate signaling pathways related to inflammation, cell growth, and apoptosis.
- It may influence the synthesis and degradation of other steroids in the body.
Comparaison Avec Des Composés Similaires
Methyl 4-(12-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate can be compared with other similar steroid compounds:
-
Similar Compounds
- Cholesterol
- Testosterone
- Estradiol
-
Uniqueness
- Unlike cholesterol, which is primarily involved in cell membrane structure, this compound has specific functional groups that confer unique chemical reactivity.
- Compared to testosterone and estradiol, it has different functional groups that may result in distinct biological activities and therapeutic potential.
Propriétés
IUPAC Name |
methyl 4-(12-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40O4/c1-15(5-10-23(28)29-4)19-8-9-20-18-7-6-16-13-17(26)11-12-24(16,2)21(18)14-22(27)25(19,20)3/h15-16,18-22,27H,5-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJPGRHPJBGMMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(C(CC3C2CCC4C3(CCC(=O)C4)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 2-[4-(diphenylmethyl)piperazin-1-yl]-4-hydroxypyrimidine-5-carboxylate](/img/structure/B14096447.png)
![7-Chloro-1-(3-ethoxyphenyl)-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096449.png)

![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3,4-dimethoxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14096453.png)
![3-methyl-8-[(2-methylpropyl)sulfanyl]-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14096459.png)

![7-(4-fluorophenyl)-4-hydroxy-1-methyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14096480.png)

![3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14096492.png)
![3-(4-methoxybenzyl)-1-(naphthalen-1-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14096495.png)
![5-(2-hydroxy-3,5-dimethylphenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14096502.png)

![2-((5-(4-bromophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B14096509.png)
![7-Chloro-1-{3-[(4-chlorobenzyl)oxy]phenyl}-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096518.png)
